(2E)-3-(5-Methylfuran-2-yl)-1-(4-nitrophenyl)prop-2-en-1-one
Description
(2E)-3-(5-Methylfuran-2-yl)-1-(4-nitrophenyl)prop-2-en-1-one is a chalcone derivative characterized by a conjugated α,β-unsaturated ketone system. Its structure features a 5-methylfuran-2-yl group at the β-position and a 4-nitrophenyl group at the α-position of the propenone backbone. Chalcones are widely studied for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties, as well as their applications in materials science, such as nonlinear optics . The nitro group (-NO₂) on the phenyl ring enhances electron-withdrawing effects, influencing reactivity and intermolecular interactions, while the methylfuran moiety contributes to π-conjugation and steric effects.
Properties
IUPAC Name |
(E)-3-(5-methylfuran-2-yl)-1-(4-nitrophenyl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO4/c1-10-2-7-13(19-10)8-9-14(16)11-3-5-12(6-4-11)15(17)18/h2-9H,1H3/b9-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTSHCGPEGPIFMN-CMDGGOBGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C=CC(=O)C2=CC=C(C=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(O1)/C=C/C(=O)C2=CC=C(C=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2E)-3-(5-Methylfuran-2-yl)-1-(4-nitrophenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 5-methylfurfural and 4-nitroacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent at room temperature or slightly elevated temperatures.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the Claisen-Schmidt condensation reaction. This would require optimizing reaction conditions to ensure high yield and purity, as well as implementing purification steps such as recrystallization or chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction of the nitro group to an amino group can be achieved using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, especially at the nitrophenyl ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride in methanol.
Substitution: Halogenating agents like bromine or chlorinating agents in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Oxidized derivatives of the furan ring.
Reduction: 3-(5-Methylfuran-2-yl)-1-(4-aminophenyl)prop-2-en-1-one.
Substitution: Halogenated derivatives of the nitrophenyl ring.
Scientific Research Applications
Chemistry: It serves as a precursor for the synthesis of more complex organic molecules and as a model compound for studying chalcone derivatives.
Biology: The compound exhibits antimicrobial, anti-inflammatory, and antioxidant properties, making it a candidate for biological studies.
Medicine: Due to its biological activities, it is being explored for potential therapeutic applications, including anticancer and antiviral treatments.
Industry: It can be used in the development of new materials with specific chemical properties, such as dyes and polymers.
Mechanism of Action
The mechanism of action of (2E)-3-(5-Methylfuran-2-yl)-1-(4-nitrophenyl)prop-2-en-1-one is primarily related to its ability to interact with various molecular targets:
Molecular Targets: The compound can interact with enzymes and receptors involved in oxidative stress and inflammation pathways.
Pathways Involved: It may inhibit the activity of enzymes like cyclooxygenase and lipoxygenase, reducing the production of pro-inflammatory mediators. Additionally, it can scavenge free radicals, thereby protecting cells from oxidative damage.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations and Physicochemical Properties
Chalcone derivatives exhibit significant variability in biological and physical properties based on substituent modifications. Below is a comparative analysis of key analogs:
Table 1: Structural and Physicochemical Comparison
*Calculated based on structural analogs.
Key Observations:
- Electron Effects: The 4-nitrophenyl group increases electrophilicity, enhancing reactivity in nucleophilic additions compared to methoxy or amino-substituted analogs .
- Solubility: Hydroxyl or amino groups (e.g., in ’s 4-hydroxyphenyl analog) improve aqueous solubility via hydrogen bonding, whereas nitro or methyl groups reduce it .
- Thermal Stability : Bulky substituents (e.g., triazole in ) raise melting points due to restricted molecular motion .
Biological Activity
Overview of the Compound
(2E)-3-(5-Methylfuran-2-yl)-1-(4-nitrophenyl)prop-2-en-1-one, commonly known as a chalcone, is an organic compound that exhibits a variety of biological activities. Chalcones are characterized by their aromatic ketone structures and are known for their potential therapeutic applications due to their diverse pharmacological properties. This specific compound features a furan ring substituted with a methyl group and a nitrophenyl group, which enhances its reactivity and biological interactions.
Synthesis
The synthesis of this compound typically involves the Claisen-Schmidt condensation reaction between 5-methylfurfural and 4-nitroacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. This reaction is generally performed in ethanol or methanol at room temperature or slightly elevated temperatures, allowing for the formation of the desired chalcone structure.
Antioxidant Properties
Research indicates that this compound exhibits significant antioxidant activity. The compound can scavenge free radicals, thereby protecting cells from oxidative stress. This property is crucial in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders .
Anti-inflammatory Effects
The compound has demonstrated anti-inflammatory properties by inhibiting the activity of enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). This inhibition leads to a reduction in pro-inflammatory mediators, which can be beneficial in treating inflammatory conditions.
Antimicrobial Activity
This compound has also shown antimicrobial activity against various pathogens. Studies have reported its effectiveness against both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent .
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets involved in oxidative stress and inflammation pathways:
- Molecular Targets : It interacts with enzymes and receptors linked to oxidative stress and inflammation.
- Pathways Involved : The compound may inhibit COX and LOX activities, reducing inflammatory mediator production while scavenging free radicals to protect cells from oxidative damage.
Comparative Analysis with Similar Compounds
To better understand the uniqueness of this compound, it is helpful to compare it with similar chalcones:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| (2E)-3-(4-Methoxyphenyl)-1-(4-nitrophenyl)prop-2-en-1-one | Methoxy group instead of furan ring | Moderate anti-inflammatory effects |
| (2E)-3-(4-Hydroxyphenyl)-1-(4-nitrophenyl)prop-2-en-1-one | Hydroxy group instead of furan ring | Enhanced antioxidant properties |
The presence of the furan ring in this compound imparts unique electronic and steric properties that influence its reactivity and biological activity, distinguishing it from other chalcone derivatives.
Case Studies
A study evaluating the anti-inflammatory effects of various chalcones highlighted that this compound significantly reduced nitric oxide production in lipopolysaccharide-stimulated macrophages, indicating its potential as an anti-inflammatory agent . Another investigation reported its effectiveness against specific bacterial strains, suggesting its utility in developing new antimicrobial therapies .
Q & A
Basic: What are the optimal synthetic routes for this compound, and how can reaction conditions be optimized?
Answer:
The compound is typically synthesized via Claisen-Schmidt condensation , where a ketone reacts with an aldehyde under basic conditions. For example:
- Methodology : React 4-nitroacetophenone with 5-methylfuran-2-carbaldehyde in ethanol/NaOH, followed by acid quenching and recrystallization (analogous to methods in ) .
- Optimization : Control reaction time (6–12 hours) and temperature (60–80°C) to minimize side products like Z-isomers. Use polar solvents (e.g., ethanol) to enhance enolate formation. Monitor progress via TLC (Rf ~0.5 in hexane/ethyl acetate 7:3) .
Basic: Which spectroscopic and crystallographic techniques are essential for structural validation?
Answer:
- FTIR : Confirm α,β-unsaturated ketone (C=O stretch at ~1680 cm⁻¹) and nitro group (asymmetric stretch at ~1520 cm⁻¹) .
- NMR : E-geometry is confirmed by coupling constants (J = 12–16 Hz for trans-vinylic protons in ¹H NMR).
- XRD : Single-crystal X-ray diffraction resolves bond lengths (e.g., C=O at ~1.22 Å) and torsion angles, confirming stereochemistry (e.g., dihedral angle <5° between furan and nitro-phenyl groups) .
Advanced: How do non-covalent interactions in the crystal lattice influence nonlinear optical (NLO) properties?
Answer:
Non-centrosymmetric crystal packing (e.g., Pna2₁ space group) is critical for NLO activity. Key factors:
- Dipole Alignment : Parallel alignment of nitro (electron-withdrawing) and furan (electron-donating) groups enhances hyperpolarizability (β ~15 × 10⁻³⁰ esu) .
- Intermolecular Interactions : C–H···O hydrogen bonds and π-stacking stabilize the lattice, reducing symmetry ( ) .
- Validation : Second-harmonic generation (SHG) efficiency is measured via Kurtz-Perry powder method (relative to KDP standard) .
Advanced: How can computational methods resolve contradictions in reported antimicrobial activity?
Answer:
Discrepancies in bioactivity data (e.g., MIC values) arise from:
- Experimental Variables : Inoculum size variations (e.g., 10⁵ vs. 10⁶ CFU/mL in ) .
- Computational Modeling :
Advanced: What strategies validate the compound’s stability under physiological conditions?
Answer:
- pH Stability : Incubate in PBS (pH 7.4) at 37°C for 24 hours; monitor degradation via HPLC (retention time ~8.2 min) .
- Photostability : Expose to UV light (254 nm) and track λmax shifts (e.g., nitro group degradation at >6 hours) .
- Thermal Analysis : TGA/DSC shows decomposition onset at ~220°C, confirming thermal stability for material applications .
Advanced: How do substituent modifications (e.g., replacing methylfuran with thiophene) alter electronic properties?
Answer:
Comparative studies (e.g., thiophene analog in ) show:
Advanced: What mechanistic insights explain its dual role as an antimicrobial and potential anticancer agent?
Answer:
- Antimicrobial : Disrupts membrane integrity via lipid peroxidation (measured by malondialdehyde assay) .
- Anticancer : Induces apoptosis in MCF-7 cells (IC₅₀ = 18 µM) by upregulating caspase-3 and downregulating Bcl-2 (western blot data) .
- SAR : The nitro group’s electron-withdrawing effect enhances redox cycling, generating ROS (confirmed by DCFH-DA assay) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
